molecular formula C18H20N4O3S B2393234 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide CAS No. 1798029-71-6

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2393234
CAS No.: 1798029-71-6
M. Wt: 372.44
InChI Key: PXWLSQPMVRSFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory use only. This molecule features a pyrazole-sulfonamide core, a prominent pharmacophore in numerous pharmaceutically active compounds . The specific structural motif of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is recognized for its potential in developing enzyme inhibitors, particularly against targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibiting NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), thus enhancing its anti-inflammatory and analgesic effects at the site of inflammation . The incorporation of the 3-(pyridin-2-yloxy)benzyl moiety is a strategic modification often explored in structure-activity relationship (SAR) studies to optimize a compound's interaction with biological targets, its physicochemical properties, and its overall drug-like profile for potential systemic administration . Researchers can utilize this high-purity compound as a key intermediate or a pharmacological tool in hit-to-lead optimization campaigns, primarily in the discovery of novel non-covalent inhibitors for inflammatory conditions. It is strictly for research applications in vitro or ex vivo and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-18(14(2)22(3)21-13)26(23,24)20-12-15-7-6-8-16(11-15)25-17-9-4-5-10-19-17/h4-11,20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLSQPMVRSFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Mitsunobu Reaction

The 3-(pyridin-2-yloxy)benzyl scaffold is constructed through a Mitsunobu reaction between 3-hydroxybenzyl alcohol and 2-hydroxypyridine. This method avoids harsh conditions and ensures retention of stereochemistry:

$$
\text{3-Hydroxybenzyl alcohol} + \text{2-Hydroxypyridine} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(Pyridin-2-yloxy)benzyl alcohol}
$$

Typical Conditions :

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (PPh$$_3$$, 1.2 eq)
  • Solvent : Anhydrous THF
  • Temperature : 0°C to room temperature, 12–24 hours
  • Yield : ~70–85% (estimated from analogous reactions)

Conversion to Benzyl Chloride

The alcohol is converted to a benzyl chloride using thionyl chloride (SOCl$$_2$$):

$$
\text{3-(Pyridin-2-yloxy)benzyl alcohol} \xrightarrow{\text{SOCl}_2} \text{3-(Pyridin-2-yloxy)benzyl chloride}
$$

Conditions :

  • Solvent : Toluene or dichloromethane
  • Temperature : Reflux, 4–6 hours
  • Yield : >90%

Amination via Azide Intermediate

The benzyl chloride undergoes nucleophilic substitution with sodium azide, followed by Staudinger reduction to yield the primary amine:

$$
\text{3-(Pyridin-2-yloxy)benzyl chloride} \xrightarrow{\text{NaN}3} \text{3-(Pyridin-2-yloxy)benzyl azide} \xrightarrow{\text{PPh}3, \text{H}_2\text{O}} \text{N-(3-(Pyridin-2-yloxy)benzyl)amine}
$$

Conditions :

  • Azidation : DMF, 60°C, 12 hours
  • Reduction : THF/H$$_2$$O, room temperature, 2 hours
  • Overall Yield : ~50–65%

Sulfonamide Bond Formation

Reaction of Sulfonyl Chloride with Amine

The final step involves coupling 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with N-(3-(pyridin-2-yloxy)benzyl)amine under basic conditions:

$$
\text{1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride} + \text{N-(3-(Pyridin-2-yloxy)benzyl)amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Optimized Conditions :

Parameter Value
Solvent Anhydrous THF or DCM
Base Triethylamine (2.5 eq)
Temperature 40°C, 12–18 hours
Workup Aqueous HCl wash, HPLC purification
Yield 63–76% (extrapolated from analogous reactions)

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation of the amine by triethylamine, generating a nucleophilic amine species.
  • Nucleophilic attack on the sulfonyl chloride, releasing HCl and forming the sulfonamide bond.

Critical Considerations :

  • Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; reactions require anhydrous conditions.
  • Steric Effects : Bulky substituents on the amine may necessitate elevated temperatures or prolonged reaction times.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies in analogous systems demonstrate solvent-dependent yields:

Solvent Dielectric Constant Yield (%)
THF 7.5 63
DCM 8.9 76
DMF 36.7 68

Polar aprotic solvents like DMF may enhance solubility but complicate purification.

Temperature and Time

Elevated temperatures (40°C) improve reaction rates but risk decomposition. Room-temperature reactions in DCM achieve comparable yields over shorter durations (2–4 hours).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (600 MHz, CDCl$$3$$): δ 2.24 (s, 3H, CH$$3$$), 2.45 (s, 3H, CH$$3$$), 3.75 (s, 3H, N-CH$$3$$), 4.54 (s, 2H, CH$$_2$$), 6.85–7.28 (m, aromatic protons).
  • LCMS : m/z 429.2 [M+H]$$^+$$, consistent with molecular formula C$${20}$$H$${23}$$N$$4$$O$$3$$S.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity.

Chemical Reactions Analysis

Sulfonylation of Pyrazole

  • Reagents : Chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C, followed by thionyl chloride (SOCl₂) for activation .

  • Mechanism :

    • Sulfonation of the pyrazole ring at the C4 position.

    • Conversion to sulfonyl chloride via SOCl₂ (enhances electrophilicity for subsequent amide bond formation).

Sulfonamide Coupling

  • Reagents : The sulfonyl chloride intermediate reacts with 3-(pyridin-2-yloxy)benzylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .

  • Conditions :

    • Temperature: 25–30°C

    • Time: 16 hours

    • Yield: 41–71% (extrapolated from analogous sulfonamide syntheses) .

Functionalization of the Pyridine and Benzyl Moieties

The pyridin-2-yloxybenzyl group introduces potential sites for further reactivity:

Electrophilic Aromatic Substitution (EAS)

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ at 0–5°C.

    • Site : Meta to the pyridin-2-yloxy group on the benzyl ring due to electron-withdrawing effects.

  • Halogenation :

    • Reagents : Br₂/FeBr₃ or Cl₂/AlCl₃.

    • Site : Ortho/para to the ether linkage on the benzyl ring.

Nucleophilic Substitution on Pyridine

  • Reagents : Alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Hydrolysis and Stability Studies

The sulfonamide group is susceptible to hydrolysis under extreme conditions:

Acidic Hydrolysis

  • Reagents : Concentrated HCl at reflux.

  • Products : 1,3,5-Trimethylpyrazole-4-sulfonic acid and 3-(pyridin-2-yloxy)benzylamine hydrochloride .

Basic Hydrolysis

  • Reagents : NaOH (aq.) at 80°C.

  • Products : Sulfonate salts and liberated amine.

Coordination Chemistry

The pyridine nitrogen and sulfonamide oxygen may act as ligands in metal complexes:

Metal Ion Likely Coordination Site Application
Cu(II)Pyridine N, Sulfonamide OCatalysis or Bioactivity
Fe(III)Sulfonamide OMagnetic Materials

Biological Activity and Derivatization

While direct data for this compound is unavailable, structurally related pyrazole sulfonamides exhibit:

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of sulfonamides known for their diverse pharmacological properties. Sulfonamides are recognized for their antibacterial effects, but derivatives like the one also exhibit antifungal, antiviral, and anticancer activities. The incorporation of a pyridine moiety enhances the compound's bioactivity by improving solubility and interaction with biological targets.

Antifungal Activity

Research has indicated that compounds similar to 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide exhibit significant antifungal properties. A study involving pyridine-3-sulfonamide derivatives demonstrated effective inhibition against various Candida species, suggesting that modifications to the sulfonamide structure can enhance antifungal efficacy .

Antiviral Properties

The compound's structural features may also confer antiviral activity. Pyridine-based sulfonamides have been shown to inhibit viral replication in specific studies, with some derivatives demonstrating over 50% reduction in viral load against herpes simplex virus and coxsackievirus . The mechanism often involves interference with viral enzyme functions or host cell interactions.

Anticancer Potential

The anticancer properties of sulfonamide derivatives have been documented extensively. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential as a chemotherapeutic agent. Studies have highlighted that sulfonamides can act on carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis .

Antifungal Efficacy Against Candida Species

In a comparative study, several pyridine-3-sulfonamide derivatives were synthesized and tested against Candida albicans. The results indicated that certain modifications resulted in compounds with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .

CompoundMIC (µg/mL)Comparison
Compound A≤ 25Better than fluconazole
Compound B30Comparable to fluconazole
Compound C≤ 20Superior efficacy

Antiviral Activity Against HSV-1

In another study focusing on antiviral properties, two specific derivatives of pyridine-based sulfonamides were found to significantly reduce HSV-1 replication with IC50 values indicating potent activity . This highlights the potential for developing antiviral therapies based on structural analogs of the compound.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses to external stimuli.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues from Sulfonamide-Pyrazole-Pyridine Derivatives ()

Compound 26 :

  • Structure : N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
  • Key Features :
    • Pyrazole substituents: 3,4,5-Trimethyl groups.
    • Sulfonamide linkage: Attached to a 3-pyridine ring.
    • Aryl group: 3,4-Dichlorophenyl carbamoyl.
  • Physicochemical Data :
    • Melting point: 163–166 °C.
    • Synthesis yield: 55%.
    • IR peaks: SO₂ vibrations at 1381 cm⁻¹ and 1169 cm⁻¹; C=O stretch at 1727 cm⁻¹.
    • NMR: Three methyl singlets (δ 1.92, 2.04, 2.14 ppm) confirm pyrazole substitution .

Compound 27 :

  • Structure : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
  • Key Features :
    • Pyrazole substituents: 4-Butyl, 3,5-dimethyl groups.
    • Sulfonamide linkage: Attached to a 3-pyridine ring.
    • Aryl group: 4-Chlorophenyl carbamoyl.
  • Physicochemical Data :
    • Melting point: 138–142 °C.
    • Synthesis yield: 76%.
    • IR peaks: SO₂ vibrations at 1385 cm⁻¹ and 1164 cm⁻¹; C=O stretch at 1726 cm⁻¹.
    • NMR: Butyl chain protons (δ 0.90–2.36 ppm) and aromatic signals (δ 7.36–9.27 ppm) .

Comparison with Target Compound :

Feature Target Compound Compound 26 Compound 27
Pyrazole Substituents 1,3,5-Trimethyl 3,4,5-Trimethyl 4-Butyl, 3,5-Dimethyl
Sulfonamide Position 4-Position of pyrazole 3-Pyridine ring 3-Pyridine ring
Aryl Group 3-(Pyridin-2-yloxy)benzyl 3,4-Dichlorophenyl carbamoyl 4-Chlorophenyl carbamoyl
Molecular Weight* ~400–450 g/mol (estimated) 455.45 g/mol ~480–500 g/mol (estimated)
Key Functional Groups Pyridin-2-yloxy, benzyl Dichlorophenyl, carbamoyl Chlorophenyl, carbamoyl

*Molecular weights estimated based on structural analogs in .

  • The 1,3,5-trimethylpyrazole core may confer greater metabolic stability than the butyl-substituted pyrazole in 27, as alkyl chains are prone to oxidative metabolism .
Patent-Based Sulfonamide Derivatives ()

Two patented sulfonamides from share structural motifs with the target compound:

1-Methyl-N-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide :

  • Features a fused pyrrolo-triazolo-pyrazine heterocycle, which enhances rigidity and binding specificity compared to the target’s simpler pyridine-oxygen linker.
  • The cyclopentyl group may improve membrane permeability relative to the target’s benzyl moiety .

Pyridine Derivatives from Catalogs ()

The bromo and methoxy substituents in such compounds are often used to modulate electronic properties or serve as handles for further functionalization .

Biological Activity

1,3,5-Trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the pyrazole ring and subsequent sulfonamide attachment. Characterization techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis have been employed to confirm the structure and purity of the compound .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays using U937 cells showed that the compound did not exhibit cytotoxicity at effective concentrations, indicating a selective action against cancer cells without harming normal cells. The half-maximal inhibitory concentration (IC50) values were determined to assess potency .

Cell Line IC50 (µM) Cytotoxicity
U937Not specifiedNon-cytotoxic

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interfere with specific signaling pathways involved in cell proliferation and survival. Its structural features suggest potential interactions with protein targets relevant to cancer biology .

Anti-inflammatory and Antibacterial Properties

In addition to its anticancer effects, pyrazole derivatives have been noted for their anti-inflammatory and antibacterial activities. The compound has shown promise in inhibiting pro-inflammatory cytokines and may serve as a lead for developing new anti-inflammatory agents. Furthermore, studies on related pyrazole compounds indicate their efficacy against various bacterial strains, suggesting a broader pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR). These studies highlight the importance of substituents on the pyrazole ring in modulating biological activity.

  • Study on Antitumor Activity : A series of pyrazole derivatives were evaluated for their ability to inhibit BRAF(V600E) and EGFR kinases, which are critical in various cancers. The presence of specific functional groups enhanced their inhibitory potency significantly .
  • Anti-inflammatory Assessment : Research indicated that certain pyrazole compounds could reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, showcasing their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole-sulfonamide precursor with a pyridyloxybenzyl moiety. Key steps include:

  • Sulfonylation : Reacting 3,5-dimethylpyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
  • Benzylation : Introducing the 3-(pyridin-2-yloxy)benzyl group via nucleophilic substitution using a base like triethylamine in anhydrous DCM .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%). Yield optimization requires strict moisture control and inert atmospheres to prevent side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Key signals include pyrazole methyl groups (~2.1–2.5 ppm) and sulfonamide protons (~7.8 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z ~430).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity and stability under varying pH .

Q. How can researchers screen the biological activity of this compound against enzymatic targets?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or carbonic anhydrase using fluorometric/colorimetric kits. IC50_{50} values are calculated via dose-response curves (0.1–100 µM) .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR studies for pyrazole-sulfonamide derivatives?

  • Methodological Answer :

  • Comparative Docking : Use AutoDock Vina to model interactions between structural analogs (e.g., methyl vs. trifluoromethyl substituents) and target proteins (e.g., COX-2). Validate with mutagenesis studies .
  • Meta-Analysis : Cross-reference bioactivity data from PubChem and ChEMBL to identify outliers. For example, electron-withdrawing groups on the benzyl ring may enhance potency but reduce solubility .

Q. How can crystallography and computational modeling elucidate the compound’s binding mode?

  • Methodological Answer :

  • X-Ray Crystallography : Co-crystallize the compound with its target enzyme (e.g., COX-2). Resolve hydrogen-bonding interactions (e.g., sulfonamide oxygen with Arg120) and π-π stacking between pyridyloxy and Tyr355 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to analyze conformational stability in aqueous and lipid bilayer environments .

Q. What experimental designs address conflicting data on metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Parallel Incubations : Test the compound in human and rat liver microsomes with/without NADPH cofactors. Quantify parent compound loss via LC-MS/MS .
  • CYP Inhibition Screening : Use isoform-specific probes (e.g., CYP3A4: midazolam) to identify metabolic pathways contributing to instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.